Ethyl 3-(3-benzamido-2-hydroxyphenyl)propanoate
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Overview
Description
Ethyl 3-(3-benzamido-2-hydroxyphenyl)propanoate is an organic compound with a complex structure that includes a benzamido group, a hydroxyphenyl group, and a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3-benzamido-2-hydroxyphenyl)propanoate typically involves multiple steps. One common method starts with the preparation of 3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, which is then reacted with ethyl 3-(pyridin-2-ylamino)propanoate to form the desired compound . The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-benzamido-2-hydroxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The benzamido group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 3-(3-benzamido-2-hydroxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-cancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-(3-benzamido-2-hydroxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. For instance, its anti-cancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl 3-(3-benzamido-2-hydroxyphenyl)propanoate can be compared with similar compounds such as:
Ethyl 3-(2-hydroxyphenyl)propanoate: Similar structure but lacks the benzamido group.
Ethyl (2S)-2-benzamido-3-(4-hydroxyphenyl)propanoate: Similar structure but with different substitution patterns.
Properties
Molecular Formula |
C18H19NO4 |
---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
ethyl 3-(3-benzamido-2-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C18H19NO4/c1-2-23-16(20)12-11-13-9-6-10-15(17(13)21)19-18(22)14-7-4-3-5-8-14/h3-10,21H,2,11-12H2,1H3,(H,19,22) |
InChI Key |
HIUVDPHWTOYYBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
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